Organoleptic Profile versus Isobutyl Ester at Equivalent Use Concentration
In a direct sensory comparison at 5 ppm in a standard flavour base, n‑hexyl‑2‑methyl‑4‑pentenoate imparts exclusively pear and green aroma and taste notes, whereas the isobutyl ester delivers a distinctly different profile dominated by fruity, pineapple, strawberry, and sweet notes [1]. This demonstrates that the alcohol moiety of the 2‑methyl‑4‑pentenoate ester is the primary driver of the perceived organoleptic character, precluding simple interchange between hexyl and branched‑chain analogs when a specific fruit note is required.
| Evidence Dimension | Flavour profile at fixed concentration |
|---|---|
| Target Compound Data | 5 ppm → pear and green aroma and taste notes |
| Comparator Or Baseline | Isobutyl‑2‑methyl‑4‑pentenoate at 5 ppm → fruity, pineapple, strawberry aroma and fruity, pineapple, strawberry, sweet taste |
| Quantified Difference | Complete qualitative divergence; no overlapping descriptors |
| Conditions | Sensory panel evaluation in flavour base, reported in US Patent 3,966,799 (Example IV) |
Why This Matters
Procurement of the hexyl ester instead of the isobutyl or ethyl analog is essential when the target application requires a clean pear/green top note, as the alternative esters cannot reproduce this sensory signature even at matched concentrations.
- [1] Hall, J.B., Tseng, C.Y., Vock, M.H., Vinals, J., Shuster, E.J. (1976) Alkyl esters of 2‑methyl‑4‑pentenoic acid. US Patent 3,966,799, Table comparing n‑hexyl‑ and isobutyl‑2‑methyl‑4‑pentenoate at 5 ppm. View Source
